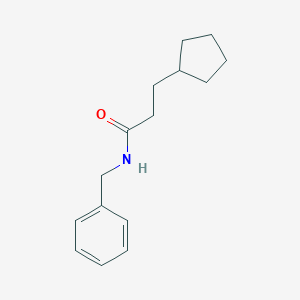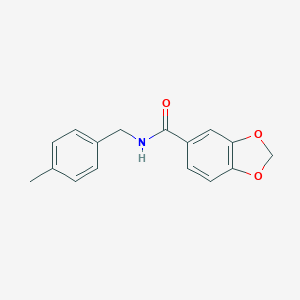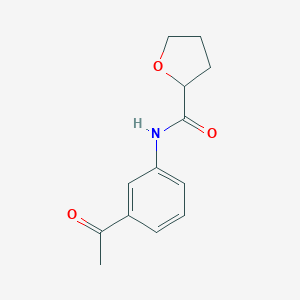![molecular formula C22H20N2O3 B312162 N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide](/img/structure/B312162.png)
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide is a synthetic organic compound with the molecular formula C22H20N2O3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide typically involves the reaction of 3-methylphenylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then coupled with 4-aminobenzamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for research and industrial applications .
化学反应分析
Types of Reactions
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the phenoxyacetyl group.
科学研究应用
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s phenoxyacetyl group is believed to play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .
相似化合物的比较
Similar Compounds
- N-(3-methylphenyl)-3-[(phenoxyacetyl)amino]benzamide
- N-(3-methylphenyl)-2-[(phenoxyacetyl)amino]benzamide
- Phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids
Uniqueness
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide stands out due to its unique combination of a phenoxyacetyl group and a benzamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C22H20N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-16-6-5-7-19(14-16)24-22(26)17-10-12-18(13-11-17)23-21(25)15-27-20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
InChI 键 |
FGVCGUZRNWLYAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B312079.png)
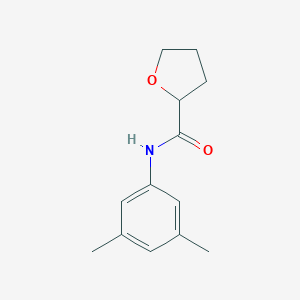
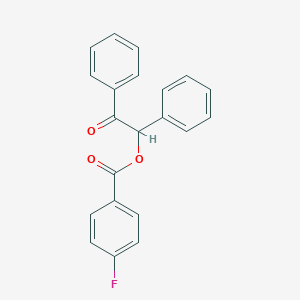
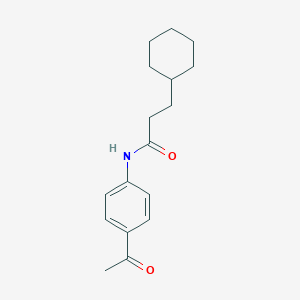
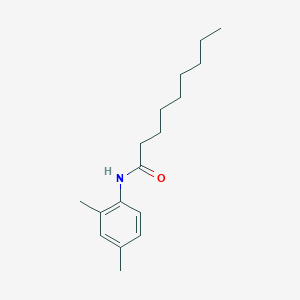
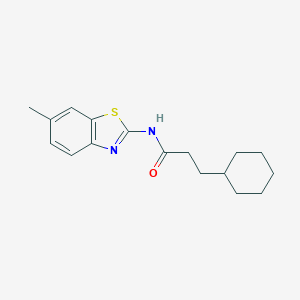
![N-[4-(dimethylamino)phenyl]-2-phenylbutanamide](/img/structure/B312090.png)
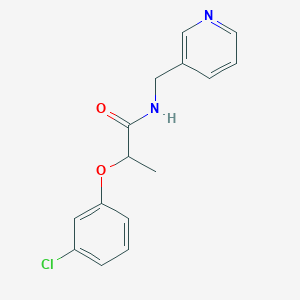
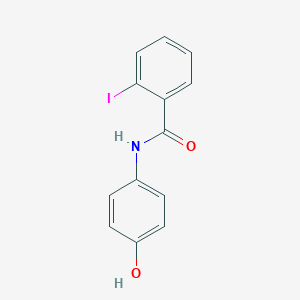
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B312097.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B312098.png)
